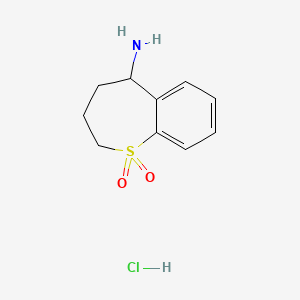

1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-amine;hydrochloride

Descripción

Propiedades

IUPAC Name |

1,1-dioxo-2,3,4,5-tetrahydro-1λ6-benzothiepin-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S.ClH/c11-9-5-3-7-14(12,13)10-6-2-1-4-8(9)10;/h1-2,4,6,9H,3,5,7,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQKHJZIGIIIAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2S(=O)(=O)C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-amine;hydrochloride typically involves the following steps:

Formation of the Benzothiepin Ring: The initial step involves the formation of the benzothiepin ring system through a cyclization reaction. This can be achieved using a variety of starting materials and catalysts under controlled conditions.

Introduction of the Dioxo Group: The dioxo group is introduced through an oxidation reaction. Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for this purpose.

Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the amine compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring consistent product quality.

Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Quality Control: Rigorous quality control measures are implemented to ensure the compound meets the required specifications for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can undergo further oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dioxo group to a hydroxyl group or other reduced forms.

Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce hydroxyl derivatives.

Aplicaciones Científicas De Investigación

1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-amine;hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Interacting with Receptors: Modulating receptor function and signaling pathways.

Altering Cellular Processes: Affecting cellular processes such as apoptosis, proliferation, and differentiation.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Benzothiepin Derivatives

(a) Fluorinated Benzothiepin-1,1-dioxide Derivatives (Sanofi Aventis)

- Structure : Fluorine substituents on the benzothiepin core (e.g., C31H43F2N3O11S2 in Example 4 of ).

- Application : Hypolipidemic agents, often combined with antidiabetic drugs like pioglitazone hydrochloride or metformin hydrochloride .

- Key Differences: Fluorination enhances metabolic stability and lipophilicity compared to the non-fluorinated target compound.

(b) (5R)-1,1-Dioxo-2,3,4,5-tetrahydro-1λ⁶-benzothiepin-5-ol

- Structure : Similar benzothiepin backbone but replaces the amine with a hydroxyl group (CAS 1423040-77-0) .

- Application : Intermediate in synthesizing chiral amines or sulfone-based therapeutics.

- Comparison : The hydroxyl group reduces basicity, affecting solubility and receptor interactions compared to the amine hydrochloride form.

Benzoxepin and Benzodiazepine Derivatives

(a) 8-Chloro-N-methyl-N-prop-2-ynyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine Hydrochloride

- Structure: Benzoxepin core (oxygen instead of sulfur) with a propargylamine group (C14H16ClNO) .

- Application: Potential CNS activity due to structural resemblance to antidepressants or anxiolytics.

- Key Differences : Oxygen vs. sulfur alters electron distribution and ring strain, impacting binding affinity.

(b) GYKI 52466 Hydrochloride

Sulfone-Containing Heterocycles

(a) 3-(3,5-Dichloro-4-hydroxybenzoyl)-1,1-dioxo-2,3-dihydro-1,3-benzothiazole

- Structure: Benzothiazole with a sulfone group and dichlorophenol substituent (C14H8Cl2NO4S) .

- Application : Patent-pending crystal form for enhanced stability.

- Comparison : The benzothiazole core is smaller and more rigid, favoring enzyme inhibition over receptor modulation.

Functional Comparison: Hydrochloride Salts in Drug Design

Hydrochloride salts are widely used to improve pharmacokinetics. Examples include:

Key Observations :

- Solubility : Hydrochloride salts universally enhance water solubility (e.g., berberine hydrochloride’s bioavailability ).

- Stability : Crystalline forms (e.g., patented benzothiazole sulfone ) resist hydrolysis.

- Activity : The amine in the target compound may engage in hydrogen bonding distinct from hydroxyl or carbonyl groups in analogs.

Research Findings and Data Tables

Table 2: Pharmacological Profiles of Hydrochloride Salts

| Compound | Target Pathway/Receptor | Bioactivity | Salt Advantage |

|---|---|---|---|

| Target Compound | Not fully characterized | Potential metabolic regulation | Enhanced solubility |

| Berberine Hydrochloride | AMPK, gut microbiota | Antidiabetic, anti-inflammatory | Improved oral absorption |

| GYKI 52466 Hydrochloride | AMPA glutamate receptor | Neuroprotection | Stability in CNS formulations |

Actividad Biológica

1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-amine; hydrochloride is a compound that has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Name : 1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-amine; hydrochloride

- Molecular Formula : C₁₀H₁₂ClN₁O₂S

- CAS Number : 60788-49-0

The biological activity of 1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-amine primarily involves:

- Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell growth in HeLa cells with IC50 values indicating significant potency .

- Enzyme Inhibition : It has been reported that derivatives of this compound can inhibit enzymes such as α-glucosidase and exhibit affinity for DNA through intercalation mechanisms .

Cytotoxicity

A notable study investigated the cytotoxic effects of similar benzothiepin derivatives. The results indicated that certain compounds demonstrated significant cytotoxicity against HeLa cells:

| Compound | IC50 (μM) | Selectivity Ratio (MRC-5) |

|---|---|---|

| Compound 10 | 10.46 ± 0.82 | 17.4 |

| Compound 11 | 15.32 ± 0.91 | 12.3 |

This suggests that the compound may have a therapeutic window where it is effective against cancer cells while sparing normal cells.

Enzyme Activity

The inhibition of α-glucosidase by related compounds was also assessed:

| Compound | Inhibition (%) | IC50 (μM) |

|---|---|---|

| Compound 10 | 52.54 ± 0.09 | 40.09 ± 0.49 |

These results indicate a potential application in managing diabetes by modulating carbohydrate metabolism.

Case Studies

Case Study 1 : A research group evaluated the anti-cancer properties of a series of benzothiepin derivatives in vitro. The study found that several compounds exhibited selective toxicity towards cancer cells compared to normal fibroblasts.

Case Study 2 : Another investigation focused on the interaction of these compounds with DNA. Using competitive experiments with ethidium bromide (EB), it was shown that these compounds could effectively displace EB from the EB-DNA complex, highlighting their potential as DNA intercalators with anticancer properties.

Q & A

Q. What are the critical steps in synthesizing 1,1-Dioxo-2,3,4,5-tetrahydro-1lambda⁶-benzothiepin-5-amine hydrochloride with high purity?

Methodological Answer:

- Ring Closure : Initiate with a benzothiepin precursor (e.g., dihydrobenzothiepin) and employ cyclization reactions under controlled temperatures (e.g., -10°C for analogs like 5-Chlor-2,5-dihydro-1-benzothiepin) to form the tetrahydrobenzothiepin core .

- Oxidation to Sulfone : Introduce the 1,1-dioxo (sulfone) group using oxidizing agents like m-chloroperbenzoic acid, as demonstrated in the synthesis of 1-Benzothiepin-1,1-dioxide .

- Amine Functionalization : Introduce the amine group via nucleophilic substitution or reductive amination, followed by HCl treatment to form the hydrochloride salt, enhancing stability .

- Purification : Use column chromatography or recrystallization to isolate the product, with purity validated via HPLC (>98%) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and sulfone group presence (e.g., sulfone resonance at δ ~3.5-4.0 ppm in analogs) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₄ClNO₂S: calculated 283.04) .

- X-ray Crystallography : Resolve stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

- HPLC-PDA : Monitor purity (>99%) and detect impurities (e.g., unreacted intermediates) .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC, noting sulfone group stability compared to sulfide analogs .

- Light Sensitivity : Protect from UV exposure, as benzothiepin derivatives may undergo photolytic cleavage .

- Solution Stability : Assess in aqueous buffers (pH 3–9) at 4°C; hydrochloride salts generally exhibit better solubility and stability in acidic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and assay conditions (e.g., 10 µM compound concentration) to minimize variability .

- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for differences in assay platforms (e.g., fluorescence vs. radioligand binding) .

- Control Experiments : Include positive controls (e.g., known benzothiepin-based inhibitors) to validate assay sensitivity .

Q. What computational strategies predict this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to serotonin receptors (5-HT subtypes), leveraging homology models from related benzothiepin derivatives .

- Molecular Dynamics (MD) Simulations : Simulate 100-ns trajectories in lipid bilayers to assess membrane permeability and target engagement stability .

- QSAR Modeling : Develop 2D/3D-QSAR models using datasets from PubChem BioAssay (AID 1259401) to correlate substituent effects with activity .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce over-reduction by-products .

- Temperature Gradients : Use gradual warming (e.g., -10°C → 25°C) during ring closure to prevent dimerization .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate at >90% conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.